3,6-Di-tert-butyl-2-ethoxynaphthalene
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Overview
Description
3,6-Di-tert-butyl-2-ethoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and an ethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-2-ethoxynaphthalene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction . Specifically, the synthesis can be carried out by reacting 3,6-Di-tert-butyl-2-hydroxynaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-2-ethoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
3,6-Di-tert-butyl-2-ethoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-2-ethoxynaphthalene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes . It may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butyl-2-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of an ethoxy group.
3,6-Di-tert-butylcarbazole: Contains a carbazole moiety instead of a naphthalene ring.
2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with tert-butyl groups at positions 2 and 6.
Uniqueness
3,6-Di-tert-butyl-2-ethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to hydroxyl or other substituents, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
194027-38-8 |
---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-2-ethoxynaphthalene |
InChI |
InChI=1S/C20H28O/c1-8-21-18-13-14-9-10-16(19(2,3)4)11-15(14)12-17(18)20(5,6)7/h9-13H,8H2,1-7H3 |
InChI Key |
WPDPWFAVCHPKQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(C=CC2=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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